molecular formula C18H18F2N2O3 B6539753 3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide CAS No. 1060363-28-1

3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide

Cat. No.: B6539753
CAS No.: 1060363-28-1
M. Wt: 348.3 g/mol
InChI Key: HNQPGKRQNAKEMC-UHFFFAOYSA-N
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Description

3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is a synthetic organic compound characterized by the presence of difluoro-substituted benzamide and methoxyethyl carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    3,4-difluorobenzamide: Similar structure but lacks the methoxyethyl carbamoyl group.

    N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide: Similar structure but lacks the difluoro substitution.

Uniqueness

3,4-difluoro-N-(4-{[(2-methoxyethyl)carbamoyl]methyl}phenyl)benzamide is unique due to the combination of difluoro and methoxyethyl carbamoyl groups, which may confer distinct chemical and biological properties compared to similar compounds .

Properties

IUPAC Name

3,4-difluoro-N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3/c1-25-9-8-21-17(23)10-12-2-5-14(6-3-12)22-18(24)13-4-7-15(19)16(20)11-13/h2-7,11H,8-10H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNQPGKRQNAKEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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